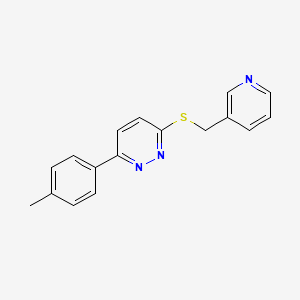
3-((Pyridin-3-ylmethyl)thio)-6-(p-tolyl)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-((Pyridin-3-ylmethyl)thio)-6-(p-tolyl)pyridazine” is a complex organic molecule. Unfortunately, there is limited information available specifically about this compound. However, it appears to be related to a class of compounds known as pyridazines, which are heterocyclic aromatic organic compounds with the molecular formula C4H4N21.
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. For instance, the protodeboronation of pinacol boronic esters has been reported as a method for the synthesis of related compounds1. However, the specific synthesis pathway for “3-((Pyridin-3-ylmethyl)thio)-6-(p-tolyl)pyridazine” is not readily available in the searched resources.Molecular Structure Analysis
The molecular structure of “3-((Pyridin-3-ylmethyl)thio)-6-(p-tolyl)pyridazine” is not directly available from the searched resources. However, related compounds such as “C-Pyridin-3-yl-C-p-tolyl-methylamine dihydrochloride” have a molecular formula of C13H14N2•2HCl and a molecular weight of 271.1923.Chemical Reactions Analysis
The specific chemical reactions involving “3-((Pyridin-3-ylmethyl)thio)-6-(p-tolyl)pyridazine” are not readily available in the searched resources. However, related compounds have been involved in reactions such as the protodeboronation of pinacol boronic esters1.Physical And Chemical Properties Analysis
The physical and chemical properties of “3-((Pyridin-3-ylmethyl)thio)-6-(p-tolyl)pyridazine” are not directly available from the searched resources. However, related compounds such as “C-Pyridin-3-yl-C-p-tolyl-methylamine dihydrochloride” have a molecular formula of C13H14N2•2HCl and a molecular weight of 271.1923.Scientific Research Applications
Anticancer Agents
Compounds structurally related to "3-((Pyridin-3-ylmethyl)thio)-6-(p-tolyl)pyridazine" have been synthesized and evaluated for their potential as anticancer agents. For example, derivatives of pyrido[4,3-e][1,2,4]triazino[3,2-c][1,2,4]thiadiazine 6,6-dioxides exhibited moderate anticancer activity against human cancer cell lines, highlighting the therapeutic potential of such compounds in oncology research (Sławiński et al., 2015).
Antimicrobial and Antifungal Activities
Research on heterocyclic compounds with thiophene, pyridine, and pyridazine structures has revealed their antimicrobial and antifungal activities. These studies underline the significance of such compounds in developing new antimicrobial agents, offering a foundation for further exploration of "3-((Pyridin-3-ylmethyl)thio)-6-(p-tolyl)pyridazine" in antimicrobial applications (Al-Omran & El-Khair, 2008).
Herbicidal Activities
Derivatives of pyridazine, such as 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine, have been synthesized and shown to exhibit significant herbicidal activities. These findings suggest potential agricultural applications of pyridazine derivatives in controlling weed growth, indicating a possible area of interest for the compound (Xu et al., 2008).
Metal Coordination and Self-assembly
Some pyridazine derivatives, due to their metal-coordinating abilities, can self-assemble into grid-like metal complexes with copper(I) or silver(I) ions. This property is particularly interesting for the development of molecular frameworks and materials science applications, providing a potential research avenue for "3-((Pyridin-3-ylmethyl)thio)-6-(p-tolyl)pyridazine" (Hoogenboom et al., 2006).
Safety And Hazards
The safety and hazards associated with “3-((Pyridin-3-ylmethyl)thio)-6-(p-tolyl)pyridazine” are not directly available from the searched resources. It is always important to handle chemical compounds with appropriate safety measures.
Future Directions
The future directions for the study and application of “3-((Pyridin-3-ylmethyl)thio)-6-(p-tolyl)pyridazine” are not directly available from the searched resources. However, related compounds have been studied for their potential use in the treatment of several cancers4, suggesting that similar compounds may also have potential therapeutic applications.
properties
IUPAC Name |
3-(4-methylphenyl)-6-(pyridin-3-ylmethylsulfanyl)pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3S/c1-13-4-6-15(7-5-13)16-8-9-17(20-19-16)21-12-14-3-2-10-18-11-14/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOOYMPMAXRLULB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((Pyridin-3-ylmethyl)thio)-6-(p-tolyl)pyridazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

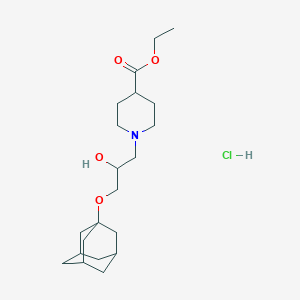
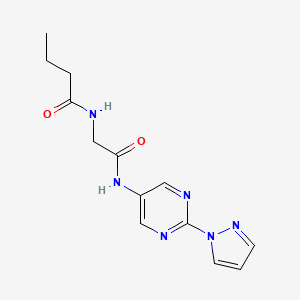
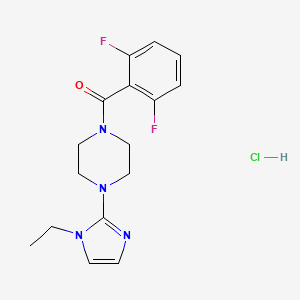
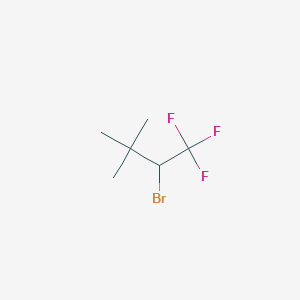
![N-[4-cyano-3-(4-fluoro-3-methylanilino)-1H-pyrazol-5-yl]-4-fluorobenzenesulfonamide](/img/structure/B2965119.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2965122.png)

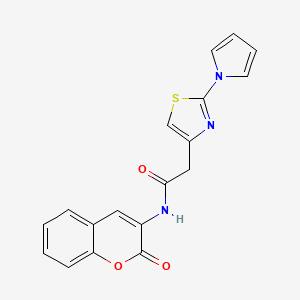
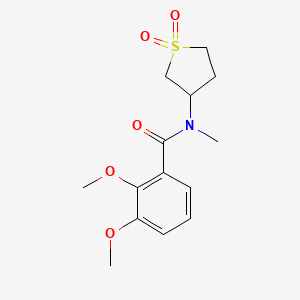
![N-[1-(1H-1,2,3-Benzotriazol-1-yl)ethyl]-4-methylbenzene-1-sulfonamide](/img/structure/B2965128.png)
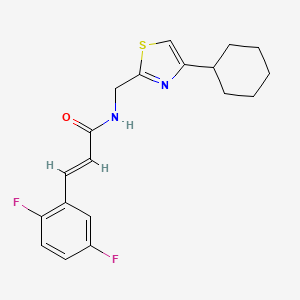
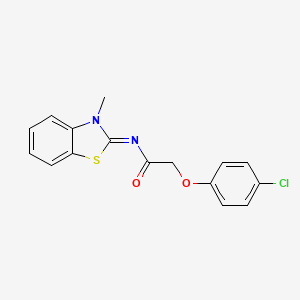
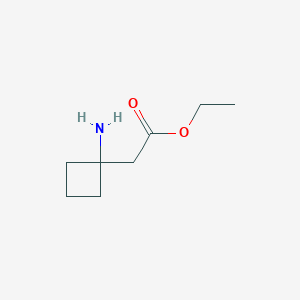
![4-[(4-Fluorophenyl)sulfonyl]piperazinyl piperidyl ketone](/img/structure/B2965137.png)